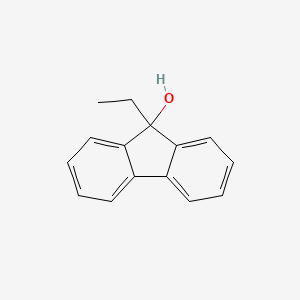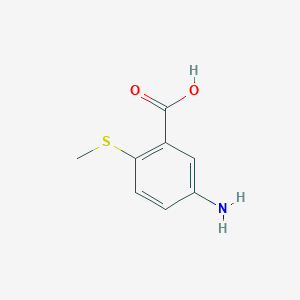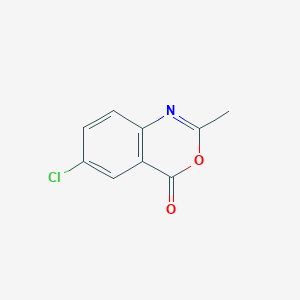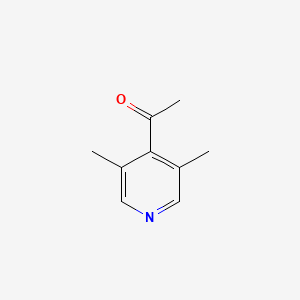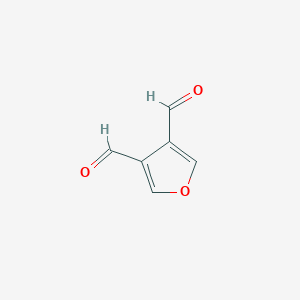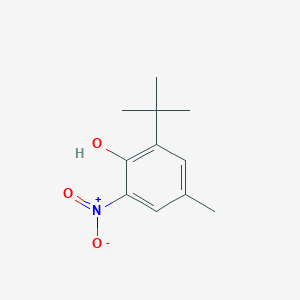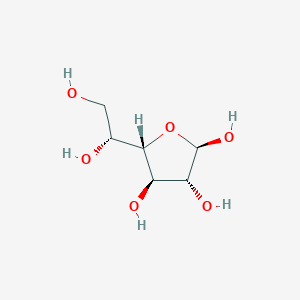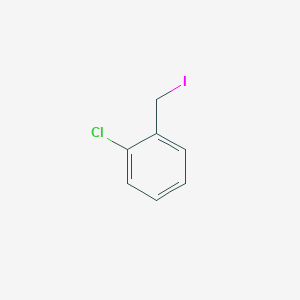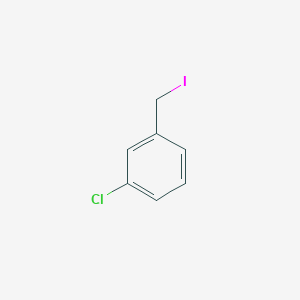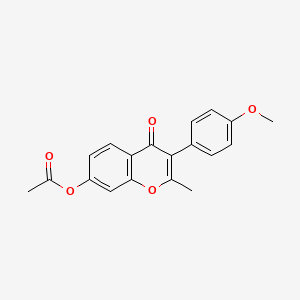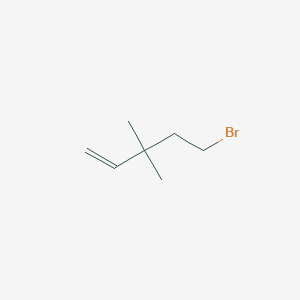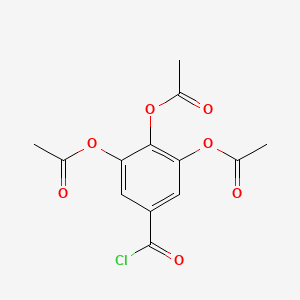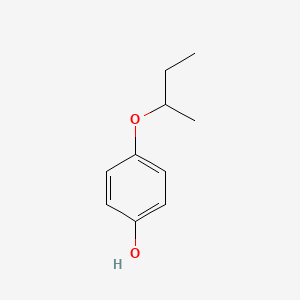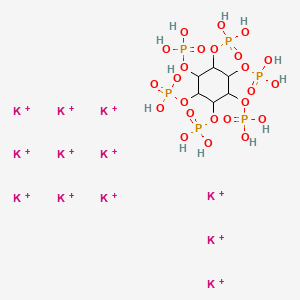
Phytic acid dodecapotassium salt
Übersicht
Beschreibung
Phytic acid dodecapotassium salt, also known as myo-inositol hexakis(dihydrogen phosphate) dodecapotassium salt, is found in all eukaryotic cells . It functions as a phosphate storage depot and precursor to inositol phosphates and pyrophosphates in plant species . It is also a chelator of divalent and trivalent cations . It is used as a complexing agent for removal of traces of heavy metal ions and acts as a hypocalcemic agent .
Synthesis Analysis
The synthesis of phytic acid dodecapotassium salt involves complex biochemical processes. The biosynthesis of phytic acid mainly takes place in the seed comprising lipid-dependent and lipid-independent pathways . The synthesis involves various enzymes and the interruption of these enzymes may involve the pleiotropic effect .Molecular Structure Analysis
The molecular structure of phytic acid dodecapotassium salt is unique. It is a cyclic compound with six acidic phosphate groups around a cyclohexane ring . The empirical formula is C6H18K12O24P6 .Chemical Reactions Analysis
Phytic acid dodecapotassium salt has strong binding interactions with multivalent metals and other biological molecules present in the sample matrix . It also has the ability to form stable coordination compounds with numerous metallic ions .Physical And Chemical Properties Analysis
Phytic acid dodecapotassium salt has a unique structure granting it distinctive properties. A high negative charge density provides it with an immense chelating ability and valuable antioxidant properties . It is also simple and cost-effective to produce .Wissenschaftliche Forschungsanwendungen
Solubility and Acid-Base Properties
Phytic acid dodecapotassium salt demonstrates interesting solubility and acid-base properties. It forms binuclear and mononuclear species and its solubility varies with ionic strength. This characteristic can be useful in understanding its activity in various mediums, including water and NaCl solutions (Cigala et al., 2010).
Flame Retardancy in Polymers
Phytic acid has shown potential as a bio-based flame retardant in polymers like polypropylene and poly(lactic acid). Its high phosphorus content makes it efficient in combustion tests, improving flame retardancy significantly (Gao et al., 2019); (Cheng et al., 2016).
Corrosion Resistance Improvement
Phytic acid is effective in enhancing the corrosion resistance of organic coatings on materials like magnesium alloys. Its application can form dense amorphous structures that protect against corrosion (Cui et al., 2012).
Superhydrophobic Surface Development
Utilizing phytic acid in developing superhydrophobic surfaces for various materials including cotton and PET fabrics is another innovative application. These surfaces exhibit excellent resistance to UV irradiation, high temperature, and wear, and can be used in oil/water separation processes (Zhou et al., 2017).
Nutritional Applications in Food and Agriculture
Phytic acid plays a significant role in the storage of phosphorus in seeds and has been studied for its applications in enhancing food quality and safety, such as in salting methods for kimchi production and as a phosphorus source in animal feeds (Kim et al., 2015); (Song et al., 2019).
Textile Industry Applications
In textiles, phytic acid has been used to adjust the coagulation rate in the production of regenerated cellulose filaments, influencing the structure and properties of the final product (Qiu et al., 2018).
Use in Corrosion Inhibition
Its role as a corrosion inhibitor for copper in chloride solutions is another area of application, showing that it can act as an effective, non-toxic, and environmentally friendly inhibitor (Peca et al., 2014).
Extraction and Purification
Research has also been conducted on the extraction and purification of phytic acid from sources like defatted corn germ cake, indicatingits potential for large-scale production and application in various industries (Chenchen, 2011).
Proton Conductivity Enhancement
Phytic acid has been used to enhance the proton conductivity of Nafion hybrid membranes, especially under low humidity conditions, making it valuable for applications in proton exchange membrane fuel cells (Li et al., 2014).
Nutritional Significance and Health Benefits
Apart from its applications in industrial processes, phytic acid has been recognized for its nutritional significance and potential health benefits, such as antioxidant properties, and its role in managing micronutrient deficiencies (Kumar et al., 2021).
Antioxidant in Polyolefins
Phytic acid is explored as a natural antioxidant in polyolefins, which is part of an effort to replace petroleum-based polymer stabilizers with bio-based ones. Its potential in both thermo- and photo-oxidation conditions in polyolefins has been demonstrated (Diouf-Lewis et al., 2017).
Spectroscopic Analysis of Metal Salts
Spectroscopic analysis of metal salts of phytic acid, particularly in the mid- to far-infrared spectral range, has been conducted, providing valuable information for identifying metal-phytic acid salts in biochemical analyses (Sakai et al., 2017).
Covalent Immobilization on Magnesium
The covalent immobilization of phytic acid on magnesium surfaces for controlling degradation in biodegradable implants demonstrates its potential in biomedical applications (Chen et al., 2013).
Anti-nutritional and Beneficial Qualities
The dual aspects of phytic acid as both an anti-nutritional and beneficial compound in food products have been explored, highlighting methods for reducing its concentration in foods while also utilizing its health benefits (Feizollahi et al., 2021).
Electroless Nickel Plating on Magnesium Alloy
Phytic acid has been used in electroless nickel plating baths to inhibit corrosion of magnesium alloy, showcasing its role in enhancing the deposition behavior and corrosion resistance of nickel phosphorus coatings on magnesium alloys (Hu et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
dodecapotassium;(2,3,4,5,6-pentaphosphonooxycyclohexyl) dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6.12K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;/q;12*+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPAJTZEGKKYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18K12O24P6+12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1129.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phytic acid dodecapotassium salt | |
CAS RN |
70981-46-3 | |
| Record name | Dodecapotassium phytate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070981463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



